molecular formula C8H13NO2 B3326757 6-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 28345-67-7

6-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B3326757
CAS No.: 28345-67-7
M. Wt: 155.19
InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMDXUWUKVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Novel Fsp³-Rich Scaffolds for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026


) to Improve Clinical Attrition Rates

Executive Summary: The "Escape from Flatland"

The historical dominance of Suzuki-Miyaura and amide coupling chemistries has inadvertently biased screening libraries toward planar, aromatic-heavy structures. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, including low aqueous solubility and high non-specific binding.

This guide details the strategic integration of


-rich scaffolds —specifically focusing on Bicyclo[1.1.1]pentanes (BCPs)  and Spirocycles —to engineer "3D" complexity into drug candidates. We examine the causality between saturation and clinical success, provide comparative data on bioisosteric replacements, and detail a self-validating photochemical protocol for synthesizing BCP building blocks.
The Core Metric:

Defined by Lovering et al., the fraction of sp³ carbons is a descriptor of molecular complexity:



Clinical Correlation: Analysis of development pipelines reveals that compounds surviving Phase I/II/III trials exhibit progressively higher


 scores (typically 

for marketed drugs) compared to those in early discovery (

).

Theoretical Framework: Why Saturation Matters

Solubility and Melting Point

Planar aromatic rings facilitate strong


-

stacking in the crystal lattice, raising melting points and reducing the energy gained from solvation. Increasing

disrupts this crystal packing.
  • Mechanism: Introduction of aliphatic "kinks" or 3D cages (like BCPs) lowers the lattice energy (

    
    ), directly improving thermodynamic solubility.
    
Promiscuity and Selectivity

Flat molecules often bind non-specifically to hydrophobic pockets (e.g., albumin, hERG, PXR).

  • Vectorial Alignment:

    
    -rich scaffolds allow for precise projection of substituents into specific sub-pockets of the target protein, improving on-target potency while reducing off-target liability (promiscuity).
    
Metabolic Stability

While adding alkyl groups typically increases metabolic liability (via CYP450 oxidation), strained or bridged


 systems (like BCPs and cubanes) are often metabolically robust due to the high energy barrier of forming radical intermediates at bridgehead carbons (Bredt's rule-adjacent effects).

Strategic Visualization: The Decision Matrix

The following diagram outlines the decision logic for transitioning a hit from a "Flat" aromatic series to a 3D-enriched lead.

EscapeFromFlatland Start Hit Compound (High Aromaticity, Low Solubility) Analysis Analyze Vectorial Needs (Is the ring a spacer or pharmacophore?) Start->Analysis Decision Select Bioisostere Strategy Analysis->Decision PathA Bicyclo[1.1.1]pentane (BCP) (Replaces Phenyl/t-Butyl) Decision->PathA Linear Vector Required PathB Spirocyclic Scaffolds (Replaces Piperidine/Cyclohexane) Decision->PathB Rigidify Flexible Linker PathC Cubane/Bicyclo[2.2.2]octane (Space-filling bulk) Decision->PathC Volume Filling Required Outcome Optimized Lead (High Fsp3, Improved LogD/Solubility) PathA->Outcome PathB->Outcome PathC->Outcome

Figure 1: Decision tree for implementing Fsp³-rich bioisosteres in lead optimization.

Case Study: Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere[1][2][3]

The BCP motif is the most impactful


 tool currently available. It mimics the linear exit vectors of a para-substituted phenyl ring but with significantly different physicochemical properties.
Comparative Data Profile

The table below summarizes the shift in properties when replacing a central phenyl ring with a BCP unit in a representative biaryl scaffold (e.g., a


-secretase inhibitor analogue).
PropertyPhenyl Scaffold (Aromatic)BCP Scaffold (

-Rich)
Impact / Causality
Geometry Planar (2D)Linear/Axial (3D)BCP maintains the 180° vector but adds bulk.
ClogP 4.53.8Lower lipophilicity reduces non-specific binding.
Solubility (

M)
< 5> 120Disruption of

-stacking improves solvation.
Clint (mL/min/kg) High (>50)Low (<15)BCP bridgehead protons are resistant to CYP oxidation.
Fsp³ Score 0.250.48Moves molecule into "drug-like" probability zone.

Experimental Protocol: Photochemical Synthesis of Functionalized BCPs

Methodology: Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane. Rationale: Traditional Grignard additions to propellane are moisture-sensitive and functional-group intolerant. This photochemical protocol allows for the mild introduction of BCPs using alkyl iodides, compatible with esters, nitriles, and heterocycles.

Reagents & Equipment
  • Precursor: [1.1.1]Propellane (0.5 M solution in Et₂O or THF). Note: Commercially available or freshly prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Substrate: Functionalized Alkyl Iodide (R-I).

  • Light Source: 365 nm or 390 nm LED (e.g., Kessil lamp or photoreactor).

  • Solvent: Acetonitrile/Water mixture or pure THF.

Step-by-Step Workflow
  • Preparation: In a borosilicate glass vial (or quartz if using <300 nm), dissolve the Alkyl Iodide (1.0 equiv, e.g., 1.0 mmol) in degassed solvent (5 mL).

  • Propellane Addition: Add the [1.1.1]Propellane solution (1.2 – 1.5 equiv) via syringe.

    • Critical Control: Ensure the system is sealed to prevent loss of volatile propellane (bp ~60 °C).

  • Irradiation: Irradiate the mixture with the LED source while stirring vigorously at room temperature.

    • Time: Typically 1–4 hours. Monitor by TLC (disappearance of R-I) or LCMS.

    • Mechanism: Homolytic cleavage of the C-I bond generates an alkyl radical, which attacks the central bond of the propellane. The resulting bridgehead radical recombines with the iodine atom.

  • Workup: Concentrate the reaction mixture under reduced pressure (careful of volatile BCP products).

  • Purification: The resulting 1-iodo-3-alkyl-bicyclo[1.1.1]pentane is often stable enough for silica chromatography (Hexanes/EtOAc).

Self-Validation (QC)
  • ¹H NMR Signature: Look for the characteristic BCP bridgehead singlet (if H-substituted) or the methylene cage protons (typically

    
     1.8–2.2 ppm).
    
  • ¹³C NMR: The bridgehead carbons appear in a distinct region (

    
     30–60 ppm).
    
  • Functionalization: The resulting BCP-Iodide is a versatile handle. It can be converted to an amine (via azide displacement/reduction) or coupled to aromatics (via metallaphotoredox).

Reaction Logic Diagram

BCP_Synthesis Propellane [1.1.1]Propellane (Strained Tricycle) Process Photocatalysis/Light (Homolytic Cleavage) Propellane->Process AlkylIodide Alkyl Iodide (R-I) (Radical Precursor) AlkylIodide->Process Intermediate Bridgehead Radical Intermediate Process->Intermediate Radical Addition Product 1-iodo-3-alkyl-BCP (Functionalized Scaffold) Intermediate->Product Iodine Transfer

Figure 2: Mechanistic flow for the Atom Transfer Radical Addition (ATRA) synthesis of BCPs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[4][1][3][5] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[6] [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.[4][1][3][5] [Link]

  • Liu, C., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.[6] Nature Communications.[5] [Link]

Sources

Spiro[3.3]heptane: A Three-Dimensional Bioisostere for Para-Substituted Phenyl Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Medicinal Chemistry

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure that allows for precise orientation of substituents. However, the planarity and high sp²-character of the phenyl ring can contribute to undesirable physicochemical properties, such as poor solubility and high metabolic liability, primarily through oxidative pathways. In the continuous quest to optimize drug candidates, medicinal chemists are increasingly looking to "escape flatland" by incorporating three-dimensional, sp³-rich scaffolds that can mimic the geometry of a phenyl ring while offering improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

One such scaffold that has garnered significant attention is spiro[3.3]heptane. This rigid, bicyclic alkane offers a unique three-dimensional arrangement of exit vectors for substituents, providing a compelling alternative to the traditional para-substituted phenyl ring. This technical guide provides an in-depth comparison of these two scaffolds, detailing the underlying scientific rationale for the bioisosteric replacement, comparative physicochemical properties, synthetic strategies, and case studies in drug discovery.

Structural and Conformational Analysis: A Shift in Geometry

The fundamental difference between a para-substituted phenyl ring and a 1,6-disubstituted spiro[3.3]heptane lies in the spatial arrangement of their substituent vectors. The phenyl ring is planar, with the exit vectors for para-substituents being collinear (180°). In contrast, the spiro[3.3]heptane core is a rigid, three-dimensional structure where the exit vectors from the 1 and 6 positions are non-collinear.[3][4] This distinction has profound implications for how a molecule interacts with its biological target.

The rigid, sp³-rich nature of the spiro[3.3]heptane scaffold provides a more defined conformational profile compared to the relatively free rotation of substituents on a phenyl ring. This conformational restriction can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

G cluster_0 para-Substituted Phenyl Ring cluster_1 1,6-Disubstituted Spiro[3.3]heptane a R1- b a->b c -R2 b->c d R1- e d->e f e->f g f->g i f->i h g->h h->e j i->j l -R2 i->l k j->k k->h

Caption: Comparison of exit vector geometry.

Physicochemical Properties: A Comparative Analysis

The replacement of a para-substituted phenyl ring with a spiro[3.3]heptane moiety can significantly impact a molecule's physicochemical properties, often in a beneficial manner for drug development.

Propertypara-Substituted Phenyl RingSpiro[3.3]heptaneRationale for Change
Lipophilicity (cLogP) Generally higherGenerally lowerIncreased sp³ character and removal of aromaticity reduces lipophilicity.[3][5]
Aqueous Solubility Often low, especially in molecules with multiple aromatic ringsCan be improvedReduced lipophilicity and disruption of π-π stacking interactions can enhance solubility.[5][6]
Metabolic Stability Prone to oxidative metabolism (e.g., hydroxylation)Generally more stableSaturated aliphatic core is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]
Molecular Shape PlanarThree-dimensional, rigidProvides access to novel chemical space and can improve target binding.[1][2]

Synthetic Strategies for Spiro[3.3]heptane Building Blocks

The successful incorporation of the spiro[3.3]heptane scaffold into drug candidates relies on the availability of versatile and efficiently synthesized building blocks. Several synthetic routes have been developed to access functionalized spiro[3.3]heptanes.

One common strategy involves the thermal [2+2] cycloaddition of a keteneiminium salt with an alkene to form a cyclobutanone, which is a key intermediate in the formation of the spiro[3.3]heptane core.[3]

G A Cyclobutane Carboxylic Acid Amide C Triflic Anhydride, Collidine A->C B Alkene B->C D Vinamidinium Salt Intermediate C->D E Aqueous Hydrolysis D->E F Spiro[3.3]heptanone Derivative E->F

Caption: General synthetic workflow for spiro[3.3]heptanones.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one

This protocol is adapted from a reported procedure for the synthesis of spiro[3.3]heptanone derivatives via a [2+2] cycloaddition reaction.[7][8]

Materials:

  • N,N-dimethylcyclobutane carboxamide

  • Ethylene gas

  • Triflic anhydride

  • Collidine

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of N,N-dimethylcyclobutane carboxamide (1.0 equiv) and collidine (1.2 equiv) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add triflic anhydride (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Bubble ethylene gas through the refluxing solution for 16 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro[3.3]heptan-1-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic spirocyclic core and the ketone functionality should be evident in the spectral data.

Case Studies in Drug Discovery

The practical application of replacing a phenyl ring with a spiro[3.3]heptane has been demonstrated in several drug discovery programs.

  • Sonidegib Analogs: In the case of the anticancer drug Sonidegib, replacement of the central meta-substituted phenyl ring with a spiro[3.3]heptane scaffold resulted in analogs with decreased lipophilicity.[3][6] While the biological activity was reduced in this specific instance, it showcases the significant impact of this bioisosteric replacement on molecular properties.[6]

  • Vorinostat Analogs: For the anticancer agent Vorinostat, replacing the phenyl ring with a spiro[3.3]heptane core led to a saturated analog that retained cytotoxic activity against human hepatocellular carcinoma cells.[5]

  • Benzocaine Analogs: An analog of the local anesthetic Benzocaine, where the para-substituted phenyl ring was replaced by a spiro[3.3]heptane moiety, was synthesized and showed in vivo anesthetic activity.[9]

These examples highlight that while the spiro[3.3]heptane for phenyl ring substitution is a promising strategy, its success is context-dependent and requires careful evaluation in each specific case.

G A Identify Lead Compound with Phenyl Ring B In Silico Design of Spiro[3.3]heptane Analogs A->B C Synthesis of Spiro[3.3]heptane Building Blocks B->C D Synthesis of Final Analog C->D E In Vitro Biological Evaluation D->E F ADME Profiling D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H H->B

Caption: Drug discovery workflow for bioisosteric replacement.

Conclusion and Future Perspectives

The use of spiro[3.3]heptane as a bioisosteric replacement for para-substituted phenyl rings represents a significant advancement in medicinal chemistry's "escape from flatland." This strategy provides a powerful tool to modulate the physicochemical and ADME properties of drug candidates, often leading to improvements in solubility and metabolic stability. The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold also opens up new avenues for exploring chemical space and optimizing drug-target interactions.

As synthetic methodologies for functionalized spiro[3.3]heptane building blocks continue to evolve and become more accessible, we can anticipate a wider adoption of this scaffold in drug discovery programs. The continued exploration of this and other sp³-rich bioisosteres will undoubtedly contribute to the development of safer and more effective medicines.

References

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., et al. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Jung, M. (2025). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. [Link]

  • Anonymous. (n.d.). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Google Search. [Link]

  • Mykhailiuk, P. K., et al. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Boc Protection of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Value of Spirocyclic Scaffolds and the Necessity of N-Boc Protection

Spirocyclic amino acids are a class of conformationally constrained building blocks that have garnered significant interest in medicinal chemistry and drug discovery.[1] The rigid, three-dimensional architecture imparted by the spirocyclic core allows for precise orientation of substituents, which can lead to enhanced binding affinity, selectivity, and metabolic stability of peptide-based therapeutics.[2] The synthesis and incorporation of these unique amino acids into novel peptide and small molecule scaffolds are pivotal for the development of next-generation therapeutics.

A critical step in the synthetic manipulation of spirocyclic amino acids is the protection of the nucleophilic amino group. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely utilized N-protecting groups in organic synthesis, particularly in peptide chemistry.[3] Its stability to a broad range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, combined with its facile removal under mild acidic conditions, makes it an invaluable tool for multistep synthetic campaigns.[4][5]

This guide provides a detailed overview of the procedures for the N-Boc protection of spirocyclic amino acids. It addresses the unique challenges posed by these sterically demanding substrates and offers comprehensive protocols and troubleshooting advice to ensure successful implementation in the laboratory.

Understanding the Mechanism of N-Boc Protection

The N-Boc protection of an amino acid involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), the most common Boc-donating reagent. The reaction proceeds via a nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a carbamate and the release of tert-butyl carbonate, which subsequently decomposes to tert-butanol and carbon dioxide.

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RNH2 Spirocyclic Amino Acid (R-NH₂) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate BocNHR N-Boc Protected Amino Acid Intermediate->BocNHR Collapse & Proton Transfer tBuOH tert-Butanol Intermediate->tBuOH CO2 Carbon Dioxide Intermediate->CO2

Caption: General mechanism of N-Boc protection.

The reaction is often facilitated by the addition of a base, which serves to deprotonate the amino acid, increasing its nucleophilicity, and to neutralize any acidic byproducts.

Special Considerations for Spirocyclic Amino Acids

While the fundamental mechanism of N-Boc protection remains the same, the unique structural features of spirocyclic amino acids can present challenges not typically encountered with simpler, linear amino acids.

  • Steric Hindrance: The spirocyclic framework can create significant steric congestion around the alpha-amino group. This can hinder the approach of the bulky Boc anhydride, leading to sluggish or incomplete reactions. To overcome this, modifications to the standard protocol, such as elevated temperatures, longer reaction times, or the use of a catalyst, may be necessary.

  • Solubility: Spirocyclic amino acids, like their linear counterparts, are zwitterionic and can exhibit poor solubility in many common organic solvents.[6] Finding a solvent system that can effectively dissolve both the amino acid and the Boc anhydride is crucial for a successful reaction. This often necessitates the use of mixed solvent systems, such as dioxane/water or THF/water. The rigid nature of spirocyclic compounds can further influence their solubility profiles, making solvent screening an important first step.[7]

Experimental Protocols

The following protocols provide a starting point for the N-Boc protection of spirocyclic amino acids. Optimization of these conditions may be required depending on the specific properties of the substrate.

Protocol 1: Standard Biphasic Conditions

This is a robust, general-purpose protocol suitable for many spirocyclic amino acids.

Materials:

  • Spirocyclic amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the spirocyclic amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 1 M NaOH (aq). The concentration should be adjusted to ensure complete dissolution of the starting material.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.5 equiv) in dioxane dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc anhydride and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or 5% citric acid solution. The N-Boc protected amino acid will often precipitate out of solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc protected spirocyclic amino acid.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Anhydrous Conditions with a Non-Nucleophilic Base

This protocol is suitable for spirocyclic amino acids that are sensitive to aqueous basic conditions or have better solubility in organic solvents.

Materials:

  • Spirocyclic amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) or 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the spirocyclic amino acid (1.0 equiv) in the chosen anhydrous solvent.

  • Add triethylamine or DIPEA (2.0-3.0 equiv) to the suspension and stir until the amino acid dissolves.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by 1 M HCl or 5% citric acid solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Parameter Protocol 1 (Biphasic) Protocol 2 (Anhydrous) Comments
Solvent Dioxane/Water, THF/WaterTHF, MeCN, DCMBiphasic conditions are often better for dissolving zwitterionic amino acids.
Base NaOHTEA, DIPEANaOH is a strong base suitable for deprotonating the amino acid. TEA and DIPEA are non-nucleophilic organic bases.
Temperature Room Temperature to 50 °CRoom TemperatureGentle heating can be used to accelerate slow reactions.
Work-up Acid-base extractionAcid-base extractionStandard work-up to remove impurities and isolate the product.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient Boc₂OAdd an additional portion of Boc₂O (0.2-0.5 equiv).
Low reactivity of the amine (steric hindrance)Increase reaction time, elevate temperature (40-50 °C), or add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Poor solubility of the amino acidTry a different solvent system (e.g., THF/water, MeCN/water). For anhydrous conditions, consider converting the amino acid to its ester derivative first.
Low Yield Product loss during work-upEnsure complete extraction from the aqueous phase by performing multiple extractions. Be cautious with the pH adjustment to avoid hydrolysis of the Boc group.
Side reactionsUse milder conditions (e.g., lower temperature, shorter reaction time if possible). Ensure the base is non-nucleophilic in anhydrous protocols.
Formation of Di-Boc Product Excess Boc₂O and prolonged reaction timeUse a smaller excess of Boc₂O (1.1 equiv) and monitor the reaction closely to stop it upon completion.
Difficulty in Purification Oily product that is difficult to crystallizeAttempt to form a dicyclohexylamine (DCHA) salt, which is often a crystalline solid and can be purified by recrystallization.[8]

Visualizing the Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve/Suspend Spirocyclic Amino Acid B Add Base (e.g., NaOH, TEA) A->B C Add Boc Anhydride Solution B->C D Stir at RT or with gentle heating C->D E Monitor by TLC/LC-MS D->E F Solvent Removal E->F Reaction Complete G Aqueous Wash / Extraction F->G H Acidification G->H I Product Extraction H->I J Drying & Concentration I->J K Column Chromatography or Recrystallization J->K

Caption: A typical workflow for N-Boc protection.

Conclusion

The N-Boc protection of spirocyclic amino acids is a fundamental transformation that enables their use in the synthesis of complex molecules. While the inherent steric bulk and unique solubility properties of these substrates can pose challenges, a systematic approach to reaction optimization, including careful selection of solvents, bases, and reaction conditions, can lead to high yields of the desired protected products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers navigating the synthesis of these valuable building blocks.

References

  • Bode, J. W. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

  • Bode, J. W. (n.d.). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. [Link]

  • Cooper, A. I. (n.d.). Novel spiro-polymers with enhanced solubility. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

  • ResearchGate. (2025). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2025). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. [Link]

  • ResearchGate. (n.d.). N-Boc protection of aminoesters. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1] By screening small, low-molecular-weight compounds (fragments), FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] However, the success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. Historically, many libraries have been dominated by flat, sp²-rich aromatic compounds. While synthetically tractable, this "flatland" approach can limit the exploration of the complex, three-dimensional binding sites found in many biological targets.

To address this, there is a growing emphasis on incorporating sp³-rich, three-dimensional scaffolds into fragment libraries.[2] Among these, the spiro[3.3]heptane motif has emerged as a particularly attractive scaffold. Its rigid, bicyclic structure projects substituents in well-defined vectors, offering a unique way to probe the topology of a protein's binding pocket. Furthermore, spiro[3.3]heptane has been successfully employed as a saturated bioisostere for phenyl rings, providing a pathway to improved physicochemical properties such as solubility while maintaining biological activity.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of spiro[3.3]heptane scaffolds in an FBDD workflow. We will delve into the causality behind experimental choices, from library design and synthesis to biophysical screening and fragment evolution, providing detailed, field-proven protocols to empower your discovery programs.

Part 1: The Spiro[3.3]heptane Fragment Library: Design and Synthesis

The foundation of a successful FBDD campaign is a well-designed fragment library. For spiro[3.3]heptane-based fragments, the goal is to create a collection of low-molecular-weight compounds that are rich in three-dimensionality, possess diverse exit vectors for future elaboration, and adhere to the "Rule of Three".

Design Principles for a Spiro[3.3]heptane Fragment Library

A robust spiro[3.3]heptane fragment library should be designed with the following principles in mind:

  • Adherence to the "Rule of Three": This is a guiding principle for fragment design.

    • Molecular Weight (MW) ≤ 300 Da

    • cLogP ≤ 3

    • Hydrogen Bond Donors (HBD) ≤ 3

    • Hydrogen Bond Acceptors (HBA) ≤ 3

  • Three-Dimensionality: The primary advantage of the spiro[3.3]heptane scaffold is its inherent 3D nature. The library should be designed to maximize the exploration of this 3D space. This can be assessed using metrics like the fraction of sp³ hybridized carbons (Fsp³) and Principal Moments of Inertia (PMI) plots.[2]

  • Exit Vector Diversity: Fragments should be functionalized at different positions on the spiro[3.3]heptane core to provide a variety of vectors for subsequent fragment growing, linking, or merging. This includes substitution at the 1, 2, 6, and 7 positions.

  • Synthetic Tractability: The fragments should be designed to be readily synthesized and amenable to the rapid generation of analogues for hit-to-lead optimization.

  • Solubility: High aqueous solubility is crucial for biophysical screening methods, which often require millimolar concentrations of the fragments.

Synthesis of Spiro[3.3]heptane Fragments

The synthesis of a diverse spiro[3.3]heptane fragment library requires robust and flexible synthetic routes. Here, we present a representative, multi-step synthesis of a disubstituted spiro[3.3]heptane building block that can be further elaborated into a variety of fragments.

Protocol 1: Synthesis of a Disubstituted Spiro[3.3]heptane Building Block

This protocol outlines the synthesis of a key intermediate that can be functionalized to generate a diverse set of fragments.

Step 1: Double Alkylation of Malonate Ester

  • To a solution of diethyl malonate in a suitable solvent (e.g., anhydrous THF or DMF), add two equivalents of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 30 minutes.

  • Add one equivalent of 1,1-bis(bromomethyl)cyclobutane.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiro[3.3]heptane dicarboxylate.

Step 2: Reduction to the Diol

  • Suspend lithium aluminum hydride (LAH) in anhydrous THF under an inert atmosphere.

  • Add a solution of the spiro[3.3]heptane dicarboxylate in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the spiro[3.3]heptane diol.

Step 3: Conversion to a Diamine or other Functional Groups

The resulting diol is a versatile intermediate that can be converted to a variety of functional groups, including diamines (via mesylation and displacement with azide followed by reduction), which are excellent starting points for creating fragments with diverse exit vectors.

Part 2: Biophysical Screening of Spiro[3.3]heptane Fragments

Due to the typically weak binding affinities of fragments (in the high µM to mM range), highly sensitive biophysical techniques are required for screening. The choice of screening method depends on the nature of the target protein and available resources. We will detail protocols for three of the most common and powerful techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

High-Throughput Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding, providing real-time kinetic data.

Protocol 2: SPR-Based Fragment Screening

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare stock solutions of the spiro[3.3]heptane fragment library in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 5%).

  • Screening:

    • Inject the fragment solutions over the sensor surface.

    • Monitor the binding response (in Resonance Units, RU).

    • A positive "hit" is a fragment that shows a concentration-dependent binding response on the target flow cell with minimal response on the reference flow cell.

  • Hit Validation and Affinity Determination:

    • For initial hits, perform a dose-response experiment by injecting a series of concentrations of the fragment.

    • Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for FBDD as it can not only detect weak binding but also provide structural information about the binding site. Ligand-observed and protein-observed methods are commonly used.

Protocol 3: Ligand-Observed NMR Screening (Saturation Transfer Difference - STD)

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable deuterated buffer.

    • Prepare mixtures of 5-10 fragments from the spiro[3.3]heptane library.

    • Add the fragment mixture to the protein solution. The final fragment concentration is typically in the 100-500 µM range, while the protein concentration is much lower (e.g., 10-50 µM).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum as a reference.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to any bound ligands.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum indicate that the corresponding fragment is binding to the target protein.

  • Hit Deconvolution:

    • For mixtures that show hits, screen the individual fragments from that mixture to identify the specific binder(s).

X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.

Protocol 4: Crystallographic Fragment Screening

  • Crystal Preparation:

    • Grow high-quality, robust crystals of the target protein that can withstand soaking with fragment-containing solutions.

  • Fragment Soaking:

    • Prepare soaking solutions containing individual fragments or cocktails of fragments at high concentrations (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor. The DMSO concentration should be optimized to avoid crystal damage.

    • Soak the protein crystals in these solutions for a defined period (from minutes to hours).

  • Data Collection and Processing:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Hit Identification:

    • Analyze the electron density maps for new, un-modeled density in the protein's binding sites.

    • If new density is observed, model the fragment into the density and refine the structure. A well-defined electron density for the fragment confirms a hit and reveals its binding mode.

Part 3: From Fragment Hit to Lead Candidate: The Evolution of a Spiro[3.3]heptane Core

Once a spiro[3.3]heptane fragment has been identified and validated as a binder, the next step is to optimize its affinity and selectivity to generate a potent lead compound. The three primary strategies for fragment evolution are growing, linking, and merging.[4]

Fragment Growing

This is the most common approach, where the initial fragment hit is elaborated by adding new chemical functionalities that make additional favorable interactions with the protein. The exit vectors designed into the spiro[3.3]heptane library are critical for this step.

  • Causality: The high-resolution structural information from X-ray crystallography or NMR is used to guide the synthetic chemistry. New groups are added to the fragment to occupy adjacent pockets or to form new hydrogen bonds or hydrophobic interactions.

Fragment Linking

If two or more fragments are found to bind to adjacent sites on the protein, they can be linked together with a suitable chemical linker to create a single, higher-affinity molecule.

  • Causality: The spatial orientation and distance between the two fragments, as determined by X-ray crystallography, are crucial for designing a linker of the appropriate length and geometry.

Fragment Merging

When two or more fragments bind in an overlapping fashion, their key binding features can be combined into a single, novel chemical entity.

  • Causality: This strategy relies on a deep understanding of the key interactions made by each fragment. The merged molecule aims to retain these key interactions in a more optimized scaffold.

Table 1: Representative Data for a Hypothetical FBDD Campaign with Spiro[3.3]heptane Fragments against a Kinase Target

Fragment IDStructureMW (Da)cLogPHBDHBAKd (µM) (SPR)Ligand Efficiency (LE)
SPH-0012-amino-spiro[3.3]heptane125.21.211>1000N/A
SPH-002Spiro[3.3]heptan-2-ol126.21.5118500.35
SPH-0032-(aminomethyl)spiro[3.3]heptane139.21.4115000.38
SPH-004N-(spiro[3.3]heptan-2-yl)acetamide167.21.8112500.41

Visualizations

Experimental Workflow for FBDD using Spiro[3.3]heptane Scaffolds

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization Design Design Principles (Rule of 3, 3D Shape, Vectors) Synthesis Synthesis of Functionalized Scaffolds Design->Synthesis Library Spiro[3.3]heptane Fragment Library Synthesis->Library Screening Biophysical Screening (SPR, NMR, X-ray) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val SBDD Structure-Based Design (X-ray, NMR) Hit_Val->SBDD Growing Fragment Growing SBDD->Growing Linking Fragment Linking SBDD->Linking Merging Fragment Merging SBDD->Merging Lead_Opt Lead Optimization Growing->Lead_Opt Linking->Lead_Opt Merging->Lead_Opt Candidate Candidate Lead_Opt->Candidate Lead Candidate

Caption: FBDD workflow using spiro[3.3]heptane scaffolds.

Fragment Evolution Strategies

Fragment_Evolution cluster_0 Initial Hits cluster_1 Optimization Strategies cluster_2 Optimized Leads Hit1 Fragment Hit A Growing Growing Hit1->Growing Linking Linking Hit1->Linking Merging Merging Hit1->Merging Hit2 Fragment Hit B Hit2->Linking Hit2->Merging Lead1 Grown Lead Growing->Lead1 Lead2 Linked Lead Linking->Lead2 Lead3 Merged Lead Merging->Lead3

Caption: Strategies for fragment hit-to-lead optimization.

Conclusion

The integration of spiro[3.3]heptane scaffolds into fragment-based drug discovery campaigns represents a significant step towards embracing the three-dimensional nature of biological targets. The rigidity and well-defined exit vectors of this scaffold provide a unique advantage in probing protein binding sites and offer a robust platform for structure-guided lead optimization. By following the detailed protocols and strategic considerations outlined in these application notes, researchers can effectively leverage the power of spiro[3.3]heptane fragments to unlock novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Bär, T., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • SpiroChem. (n.d.). Fragment Library. Available at: [Link]

  • Erlanson, D. A. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. PMC. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Wang, R., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: [Link]

  • SpiroChem. (2019). SpiroChem Fragment Library: Your key to successful drug discovery.
  • Fish, I., et al. (n.d.). Fragment-based discovery of bromodomain inhibitors part 1. AWS.
  • Gesner, E., et al. (n.d.). Physicochemical Property Profile of the Fragment Library.
  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub.
  • Proteros. (n.d.). Libraries for HT and fragment screening.
  • de la Cruz, M., et al. (2021). Comprehensive analysis of commercial fragment libraries. PMC. Available at: [Link]

  • Shcherbyna, R. O., & Parchenko, V. V. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry.
  • Lu, W., et al. (2024). Optimizing NMR fragment-based drug screening for membrane protein targets. PMC. Available at: [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • Sun, D., et al. (2019). Accepted version. University of Cambridge.
  • Doak, B. C., et al. (n.d.). Design and evaluation of the performance of an NMR screening fragment library.

Sources

Application Note: High-Fidelity Functionalization of Spiro[3.3]heptane Cores for Next-Gen ADC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of Antibody-Drug Conjugates (ADCs) is frequently compromised by the hydrophobicity of cytotoxic payloads (e.g., PBDs, auristatins), which drives aggregation, accelerates plasma clearance, and induces off-target toxicity.[] Traditional linkers (alkyl chains, PEGs) often fail to provide sufficient rigidity or masking of this hydrophobicity.

This guide details the functionalization of spiro[3.3]heptane —specifically the 2,6-diazaspiro[3.3]heptane scaffold—as a superior, rigid, sp


-rich spacer. By replacing traditional aromatic or flexible alkyl spacers with this "fat" aliphatic core, researchers can lower the conjugate's LogP, improve aqueous solubility, and maintain precise spatial separation between the antibody and payload.

Part 1: The Physicochemical Rationale

Escaping Flatland in Linker Design

Most first-generation ADC linkers rely on aromatic rings or flexible alkyl chains. Aromatic rings induce


-

stacking (aggregation), while flexible chains incur an entropic penalty during binding.

The spiro[3.3]heptane core offers a "Goldilocks" solution:

  • Geometry: The 2,6-disubstitution pattern provides a linear exit vector (

    
    ) mimicking a para-phenyl ring but without the lipophilic aromatic face.
    
  • Solubility: The high fraction of sp

    
     carbons (
    
    
    
    ) significantly lowers lipophilicity compared to benzene.
  • Rigidity: The bicyclic structure restricts conformational freedom, reducing the entropic cost of payload presentation.

Comparative Metrics: Spiro vs. Traditional Cores
Propertyp-Phenylene (Benzene)Cyclohexyl (Trans)2,6-Diazaspiro[3.3]heptaneImpact on ADC
Hybridization sp

(Flat)
sp

(Chair)
sp

(Rigid, 3D)
Spiro reduces aggregation risk.
Exit Vector Angle



Maintains linear spacing (critical for payload release).
ClogP (Core) 2.142.35-0.52Drastic improvement in hydrophilicity.
Water Solubility LowLowHighEnhances PK profile; reduces clearance.
Metabolic Stability Susceptible to P450ModerateHighPrevents premature cleavage in plasma.

Part 2: Synthetic Protocols

Workflow Overview: The "Spiro-Masked" Linker

The following protocol describes the synthesis of a heterobifunctional linker using 2,6-diazaspiro[3.3]heptane . One amine serves as the attachment point for the maleimide (antibody conjugation), while the other attaches to the protease-cleavable Val-Cit-PABC-MMAE payload system.

Diagram 1: Synthetic Pathway

SpiroSynthesis Start 2,6-Diazaspiro[3.3]heptane (Diamine Core) Step1 Mono-Boc Protection (Desymmetrization) Start->Step1 Boc2O (0.9 eq), 0°C Step2 Functionalization A (Maleimide-NHS coupling) Step1->Step2 Mal-PEG2-NHS, DIPEA Step3 Deprotection (TFA/DCM) Step2->Step3 Remove Boc Step4 Functionalization B (Val-Cit-PABC-MMAE coupling) Step3->Step4 Activated Payload (PNP-ester) Final Final ADC Linker-Payload (Ready for Bioconjugation) Step4->Final HPLC Purification

Caption: Step-wise desymmetrization and dual-functionalization of the spiro core to generate a Maleimide-Spiro-ValCit-Payload construct.

Protocol 1: Desymmetrization & Functionalization

Objective: Create a mono-protected core to allow sequential attachment of the antibody linker and the drug payload.

Materials:

  • 2,6-Diazaspiro[3.3]heptane dihydrobromide (Commercially available or synthesized via Burkhard method).

  • Di-tert-butyl dicarbonate (

    
    ).
    
  • Maleimide-PEG2-NHS ester.

  • Dichloromethane (DCM), Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve 2,6-diazaspiro[3.3]heptane dihydrobromide (1.0 mmol) in 10 mL methanol.

    • Add

      
       (2.2 mmol) and stir for 15 min. Evaporate solvent to obtain the free diamine.
      
  • Statistical Mono-Protection (Crucial Step):

    • Rationale: The core is symmetric. To differentiate the amines, we use a stoichiometric deficit of the protecting group.

    • Dissolve the diamine (1.0 mmol) in DCM (20 mL) at

      
      .
      
    • Add

      
       (0.5 mmol, 0.5 eq ) in DCM dropwise over 1 hour.
      
    • Note: Slow addition favors mono-protection over di-protection.

    • Stir overnight at room temperature.

  • Purification:

    • Wash the organic layer with water (removes unreacted diamine).

    • Purify the residue via flash chromatography (Silica, DCM:MeOH 9:1) to isolate N-Boc-2,6-diazaspiro[3.3]heptane .

    • Yield Target: ~40-50% (statistical max is 50%).

  • Maleimide Installation (Antibody Handle):

    • Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (0.4 mmol) in DMF.

    • Add Maleimide-PEG2-NHS (0.4 mmol) and DIPEA (0.8 mmol).

    • Stir for 4 hours. The NHS ester reacts specifically with the free secondary amine of the spiro ring.

    • Isolate Mal-PEG2-Spiro-Boc via reverse-phase HPLC (C18 column).

  • Boc Deprotection:

    • Treat the intermediate with 20% TFA in DCM for 30 minutes.

    • Concentrate in vacuo to yield the Mal-PEG2-Spiro-Amine salt.

Part 3: ADC Integration & Bioconjugation

Protocol 2: Site-Specific Cysteine Conjugation

Objective: Conjugate the Spiro-Linker-Payload to a monoclonal antibody (mAb) via reduced interchain cysteines.

Mechanism: The spiro core acts as a rigid spacer, projecting the payload away from the antibody surface to prevent hydrophobic interaction/aggregation.

Diagram 2: The "Spiro Shield" Architecture

ADC_Architecture cluster_linker Linker-Drug Complex Antibody Monoclonal Antibody (Cys-SH) Linker Maleimide-PEG2 Antibody->Linker Thioether Bond Spiro Spiro[3.3]heptane Core (Hydrophilicity Shield) Linker->Spiro Rigid Connection Cleave Val-Cit (Cathepsin B) Spiro->Cleave Spacer Payload Cytotoxic Payload (e.g., MMAE) Cleave->Payload PABC Elimination

Caption: The spiro core is strategically positioned between the conjugation site and the hydrophobic cleavage unit.

Procedure:

  • Antibody Reduction:

    • Dilute mAb (e.g., Trastuzumab) to 5 mg/mL in PBS (pH 7.4, 1 mM EDTA).

    • Add TCEP (Tris(2-carboxyethyl)phosphine) at 2.5 molar equivalents per mAb.

    • Incubate at

      
       for 2 hours.
      
    • QC Check: Verify reduction via PLRP-S HPLC (shift in peak retention time).

  • Conjugation:

    • Prepare a 10 mM stock of Mal-Spiro-ValCit-MMAE in DMSO.

    • Add the linker-payload to the reduced mAb (8 equivalents linker per mAb).

    • Solvent Note: Ensure final DMSO concentration is

      
       to prevent mAb denaturation.
      
    • Incubate at

      
       for 1 hour.
      
  • Quenching & Purification:

    • Quench excess maleimide with N-acetylcysteine (20 eq).

    • Purify ADC via Tangential Flow Filtration (TFF) or PD-10 desalting column into formulation buffer (20 mM Histidine, pH 6.0, 6% Trehalose).

Part 4: Quality Control & Characterization

To validate the benefits of the spiro core, the following assays are mandatory.

Hydrophobic Interaction Chromatography (HIC)
  • Purpose: Assess Drug-Antibody Ratio (DAR) and hydrophobicity.

  • Expectation: ADCs with spiro linkers should elute earlier (lower retention time) than those with standard alkyl/phenyl linkers, indicating reduced surface hydrophobicity.

  • Protocol: TSKgel Butyl-NPR column; Gradient of Ammonium Sulfate (1.5M to 0M) in Phosphate buffer.

Size Exclusion Chromatography (SEC)
  • Purpose: Detect aggregation.

  • Success Criteria:

    
     Monomer. The rigid spiro core should prevent the "balling up" of hydrophobic payloads that typically leads to high molecular weight aggregates.
    
Plasma Stability Assay
  • Purpose: Verify the stability of the spiro-amide bonds.

  • Protocol: Incubate ADC in human plasma at

    
     for 7 days. Monitor release of free payload via LC-MS/MS. The sterically hindered secondary amines of the 2,6-diazaspiro core usually confer high resistance to nonspecific proteolysis.
    

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Chari, R. V., et al. (2014). "Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy." Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. [Link]

  • Barnes, M., et al. (2025). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Yields for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of C-N bond formation with sterically hindered spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles posed by these sterically demanding substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these critical reactions.

Introduction: The Challenge of Steric Hindrance in Spirocyclic Systems

Spirocyclic amines are prevalent motifs in pharmaceuticals and agrochemicals due to their rigid three-dimensional structures, which can enhance binding affinity and metabolic stability. However, the very feature that makes them attractive—their steric bulk—poses a significant challenge for their incorporation into larger molecules via cross-coupling reactions. Low yields, catalyst deactivation, and competing side reactions are common frustrations. This guide provides a systematic approach to overcoming these obstacles, focusing primarily on the robust and versatile Buchwald-Hartwig amination, with considerations for alternative copper-catalyzed methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered when working with sterically hindered spiro amines.

Q1: Why is my Buchwald-Hartwig reaction failing with a sterically hindered spiro amine?

A1: The failure of a Buchwald-Hartwig reaction with a bulky spiro amine often stems from one or more of the following factors:

  • Insufficiently Bulky/Electron-Rich Ligand: Standard phosphine ligands like PPh₃ or even some bidentate ligands may not create a catalytic complex capable of accommodating the spiro amine and facilitating the crucial C-N reductive elimination step.[1]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so nucleophilic that it leads to side reactions. For hindered amines, strong, non-nucleophilic bases are often required.[1][2]

  • Low Reaction Temperature: Sterically demanding couplings often require higher temperatures to overcome the activation energy barrier for both the oxidative addition and reductive elimination steps.[3]

  • Catalyst Inhibition: The spiro amine itself or other functional groups on your substrates can coordinate too strongly to the palladium center, inhibiting catalyst turnover.[4]

Q2: I see no product and my starting materials are consumed. What's happening?

A2: Consumption of starting materials without product formation often points to catalyst decomposition or the formation of undesired side products. A common side reaction with hindered substrates is reductive dehalogenation of the aryl halide. This can be minimized by the careful selection of a ligand that promotes the desired C-N coupling over competing pathways.[1] Another possibility is the formation of a stable off-cycle palladium complex that is unable to re-enter the catalytic cycle.

Q3: Can I use a copper-catalyzed reaction like the Ullmann or Chan-Lam coupling instead?

A3: Yes, copper-catalyzed methods are viable alternatives to palladium-catalyzed reactions and can sometimes be more effective for specific sterically hindered substrates.[5][6] The Ullmann condensation, a classic method, traditionally requires harsh conditions (high temperatures), but modern ligand development has enabled milder protocols.[7][8] The Chan-Lam coupling offers the advantage of often being performed at room temperature and open to the air, using boronic acids as the coupling partner.[9][10] However, these methods also have their own set of challenges, including potential for homocoupling of the boronic acid in Chan-Lam reactions.[11]

Q4: My spiro amine is part of a complex molecule with many functional groups. What should I be concerned about?

A4: Functional group tolerance is a key consideration. While modern cross-coupling reactions are generally robust, certain functional groups can interfere:

  • Acidic Protons (e.g., -OH, -NH₂): These can be deprotonated by the strong bases used, potentially leading to side reactions or catalyst inhibition. Protection of these groups may be necessary.

  • Unsaturated Bonds (e.g., alkynes, alkenes): These can sometimes interact with the palladium catalyst. Terminal alkynes, for instance, can undergo dimerization under certain conditions.[12]

  • Lewis Basic Heterocycles: Nitrogen-containing heterocycles can coordinate to the palladium center and act as catalyst poisons.[4]

Troubleshooting Guides & Optimization Protocols

This section provides a more detailed, systematic approach to optimizing your coupling reactions.

Guide 1: Systematic Optimization of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the workhorse for C-N bond formation and the first line of attack for coupling sterically hindered spiro amines.[13] Success hinges on the careful selection of each reaction component.

Core Principle: The Ligand is Key

For sterically demanding substrates, the ligand's role is paramount. It must be both bulky and electron-rich. The bulkiness facilitates the final C-N bond-forming reductive elimination step, while the electron-donating character promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[14] The development of dialkylbiaryl phosphine ligands has been a game-changer for coupling hindered substrates.[14]

Experimental Workflow: A Step-by-Step Optimization Strategy

Buchwald_Hartwig_Optimization

Caption: Optimization workflow for Buchwald-Hartwig amination.

Protocol 1: Ligand and Base Screening for a Hindered Spiro Amine

This protocol outlines a typical screening process to identify the optimal ligand and base combination.

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 equiv), sterically hindered spiro amine (1.2 equiv), and the chosen base (2.0 equiv).

  • Catalyst Preparation: In a separate glovebox or Schlenk line, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or a Pd precatalyst) and the various phosphine ligands to be screened.

  • Reaction Initiation: Add the palladium precursor and ligand to each reaction vial. Then, add the degassed solvent (e.g., toluene, dioxane, or t-BuOH).

  • Heating and Monitoring: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Analysis: Compare the conversion to product across the different conditions to identify the most promising ligand and base.

Data Summary: Starting Points for Optimization

The following table provides a starting point for selecting ligands and bases for coupling sterically hindered spiro amines.

ComponentRecommended Starting PointsRationale & Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors that generate the active Pd(0) catalyst in situ.[1]
Buchwald G3/G4 PrecatalystsAir- and moisture-stable, providing more reproducible results by ensuring efficient generation of the active catalyst.
Ligands XPhos , RuPhos , BrettPhos These are highly effective, bulky, and electron-rich biaryl phosphine ligands that have shown broad utility for challenging aminations.[3][14]
cataCXium® A, tBuXPhosOther excellent choices for hindered substrates. Screening is essential as performance is substrate-dependent.
Bases NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are often the most effective for deprotonating hindered amines.[2]
Cs₂CO₃, K₃PO₄Milder inorganic bases that can be effective, particularly with more sensitive substrates.
Solvents Toluene, Dioxane, tert-ButanolAprotic solvents are generally preferred. The choice can affect solubility and reaction rates.
Guide 2: When Palladium Fails - Exploring Copper Catalysis

If extensive optimization of the Buchwald-Hartwig reaction does not yield the desired product, copper catalysis offers a mechanistically distinct alternative.[5]

The Chan-Lam Coupling: A Mild Alternative

The Chan-Lam coupling is particularly attractive as it often proceeds under milder conditions than traditional Ullmann reactions and uses readily available boronic acids.[9]

Chan_Lam_Cycle

Caption: Simplified catalytic cycle for the Chan-Lam coupling.

Protocol 2: General Procedure for a Trial Chan-Lam Coupling
  • Setup: To a vial open to the air, add the aryl boronic acid (1.0 equiv), the sterically hindered spiro amine (1.5 equiv), and a copper source (e.g., Cu(OAc)₂, 10-20 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, MeOH, or THF) and a base, if required (e.g., pyridine or Et₃N). Molecular sieves can be added to minimize side reactions.[15]

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture and purify by column chromatography.

Recent research has also highlighted the development of new ligands for copper catalysis that are specifically designed to couple sterically hindered partners, expanding the utility of this method.[5][6][16]

Final Recommendations

When faced with a challenging coupling of a sterically hindered spiro amine, a systematic and logical approach is your greatest asset.

  • Start with a robust Buchwald-Hartwig system. Employ a modern, bulky biaryl phosphine ligand like XPhos or BrettPhos in combination with a strong, non-nucleophilic base such as NaOtBu.

  • Don't be afraid to screen. The ideal combination of ligand, base, solvent, and temperature is highly substrate-dependent. A parallel screen is the most efficient way to identify promising conditions.

  • Consider the alternatives. If palladium-based systems prove ineffective, explore copper-catalyzed options like the Chan-Lam or modern Ullmann couplings.

  • Analyze your failures. Understanding the side products (e.g., reductive dehalogenation) can provide valuable clues for how to adjust your reaction conditions.

By applying these principles and protocols, you will be well-equipped to overcome the steric challenges inherent in spiro amine couplings and successfully advance your synthetic objectives.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed, 10(18), 10495-10499. [Link]

  • Zhang, H. Q., Guo, X. W., et al. (2022). Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones. Chemical Science, 13(39), 11575-11582. [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 132(43), 15245-15247. [Link]

  • Sherwood, T. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3365-3374. [Link]

  • Li, G., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]

  • Hicks, J. D., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1948-1954. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

  • MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Retrieved from [Link]

  • YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Qualitas1998. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2002). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • National Institutes of Health. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. Retrieved from [Link]

  • Science. (2020). Reductive sp3-sp2 Coupling Reactions Enable Late-Stage Modification of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019). Ligand and Solvent Selection in Challenging Catalytic Reactions. Retrieved from [Link]

  • Beilstein Journals. (2018). C–C Coupling in sterically demanding porphyrin environments. Retrieved from [Link]

  • National Institutes of Health. (2018). Dual-Ligand Catalyst for the non-Directed C–H Olefination of Heteroarenes. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • SPR-Pages. (2022). Amine-coupling. Retrieved from [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2020). Approach to Heterospirocycles for Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • PubMed. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Retrieved from [Link]

Sources

handling hygroscopic nature of spiro amino acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling Hygroscopic Compounds

Welcome to the technical support center for spiro amino acid hydrochloride salts. As a Senior Application Scientist, I understand that while these novel structures offer exciting possibilities in drug discovery due to their inherent three-dimensionality, their physical properties can present significant laboratory challenges.[1][2] This guide is designed to provide you with expert insights and field-proven protocols to address the primary issue associated with this class of compounds: their profound hygroscopicity.

The tendency of these salts to readily absorb atmospheric moisture stems from a combination of factors: the ionic nature of the hydrochloride salt, the presence of polar amino and carboxyl functional groups capable of extensive hydrogen bonding, and the overall molecular structure that facilitates interaction with water molecules.[3][4] Uncontrolled moisture absorption can lead to a cascade of experimental problems, including inaccurate measurements, physical changes like clumping, and compromised chemical reactions.[5][6]

This resource is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of best practices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry explains the root cause and provides actionable solutions and preventative measures.

Issue 1: My compound has clumped, become sticky, or turned into a paste.

Q: I opened a container of my spiro amino acid hydrochloride salt, and the once free-flowing powder is now a single solid mass or a sticky gum. What happened, and can I salvage the material?

A: Root Cause Analysis: This is a classic physical manifestation of hygroscopicity. When the salt is exposed to ambient air, water molecules are readily adsorbed onto the surface of the particles. This can lead to several phenomena:

  • Clumping/Caking: Initial water absorption creates liquid bridges between particles, causing them to stick together.[5]

  • Deliquescence: In environments with sufficiently high relative humidity (RH), the compound can absorb so much water that it dissolves into the absorbed moisture, forming a concentrated aqueous solution. This results in a sticky or paste-like consistency.

Actionable Solution: Drying the Compound It is often possible to salvage the material by removing the absorbed water. However, you must first confirm that the compound is not thermally labile at the intended drying temperature.

Protocol: Drying Under High Vacuum
  • Transfer: Quickly transfer the clumped material to a suitable round-bottom flask or a vacuum-rated drying vessel (e.g., an Abderhalden pistol). If the material is a solid mass, you may need to carefully break it up with a clean, dry spatula.

  • System Setup: Connect the flask to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone) placed between the flask and the vacuum pump. The trap is crucial to protect the pump from moisture and any volatile impurities.

  • Initial Vacuum: Gently apply vacuum to the system. Be cautious of vigorous bubbling or bumping if the material is very wet.

  • Gentle Heating (Optional): If the compound's stability data permits, gently warm the flask using a water bath or heating mantle. Do not exceed the compound's decomposition temperature. A temperature of 30-50°C is often sufficient.

  • Drying Time: Dry the material under high vacuum for several hours (4-24 hours is typical) or until it returns to a free-flowing powder and its weight is constant.

  • Re-equilibration: Before removing the vacuum, allow the flask to cool completely to room temperature. Backfill the system with an inert gas like nitrogen or argon before opening it to the atmosphere to prevent immediate re-absorption of moisture.[7]

Prevention is Key:

  • Storage: Always store spiro amino acid hydrochloride salts in tightly sealed containers, preferably within a desiccator containing an active desiccant (e.g., Drierite®, silica gel).[8]

  • Handling: Minimize the time the container is open to the atmosphere. Perform manipulations in a controlled environment whenever possible.

Issue 2: My weighings are inconsistent and the balance reading keeps drifting upwards.

Q: When I try to weigh my compound on an analytical balance, the mass reading continuously increases, making it impossible to get an accurate measurement. Why is this happening?

A: Root Cause Analysis: The analytical balance is sensitive enough to measure the mass of water molecules being absorbed by your compound in real-time. Each upward tick of the measurement is the weight of atmospheric water binding to the salt. This directly leads to dosing inaccuracies; what you believe to be 100 mg of your compound might actually be 95 mg of compound and 5 mg of water.

Actionable Solution: Controlled Weighing Techniques The goal is to minimize the compound's exposure to ambient air during the weighing process.

Workflow for Accurate Weighing

G cluster_prep Preparation cluster_weigh Weighing Environment cluster_action Action prep1 Equilibrate compound to room temperature in desiccator prep2 Prepare all tools: spatulas, weigh paper, receiving flask prep1->prep2 weigh_env Choose Environment prep2->weigh_env glovebox Ideal: Inert Gas Glove Box weigh_env->glovebox Best balance_shield Good: Analytical Balance with closed doors weigh_env->balance_shield Acceptable open_bench Avoid: Open Bench weigh_env->open_bench High Risk weigh_fast Work Quickly! Minimize exposure time (<30s) glovebox->weigh_fast balance_shield->weigh_fast weigh_diff Alternative: Weigh by Difference weigh_fast->weigh_diff if precision is critical seal Immediately seal receiving flask and reagent bottle weigh_fast->seal weigh_diff->seal

Caption: Controlled weighing workflow for hygroscopic salts.

Protocol: Weighing by Difference
  • Pre-weigh: Place your sealed vial containing the hygroscopic salt on the balance and tare to zero.

  • Dispense: Remove the vial from the balance. Quickly transfer an approximate amount of the salt into your reaction vessel. Reseal the source vial immediately.

  • Re-weigh: Place the sealed source vial back on the balance. The negative value displayed is the exact mass of the compound you transferred. This method ensures the compound is never exposed to air while on the balance pan.

Issue 3: My reaction failed, or the yield was significantly lower than expected.

Q: I ran a reaction using a spiro amino acid hydrochloride salt and the outcome was poor. Could moisture be the cause even if the compound looked fine?

A: Root Cause Analysis: Yes, absorbed water, even at levels not visible as clumping, can be highly detrimental to many chemical reactions. The consequences of unaccounted-for water are multifaceted:

  • Stoichiometric Errors: If your salt has absorbed 10% of its weight in water, your actual molar quantity of the reactant is 10% lower than calculated, throwing off the entire reaction stoichiometry.[6]

  • Chemical Interference: Water can act as an unwanted nucleophile, base, or acid, leading to hydrolysis of starting materials, intermediates, or products.[9] It can also deactivate water-sensitive reagents (e.g., organometallics, certain catalysts) or alter the pH of the reaction medium.

  • Solubility Changes: The presence of water can change the solubility profile of your reactants in organic solvents, potentially hindering the reaction rate.

Decision Tree for Troubleshooting Reaction Failures

Caption: Troubleshooting pathway for reactions involving hygroscopic reagents.

Preventative Solution: Quantify Water Content Before Use Do not assume your compound is dry. The most reliable practice is to determine the water content of each new batch of a hygroscopic reagent before use.

  • Karl Fischer (KF) Titration: This is the gold standard for water determination as it is specific to water and highly accurate, capable of detecting water content from ppm levels to 100%.[10][11][]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It can quantify water content but may also detect residual solvents. TGA is useful for determining the temperature at which water is released, which helps in setting drying parameters.[13][14]

Once the water content is known, you can adjust the mass of the salt you weigh out to ensure you are using the correct molar amount of the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason spiro amino acid hydrochloride salts are so hygroscopic?

The high hygroscopicity is due to a "perfect storm" of chemical properties. The hydrochloride salt provides a strongly ionic lattice (R₃N⁺H Cl⁻) that readily interacts with the polar water molecules. Additionally, the amino acid backbone contains carboxyl (-COOH) and amino (-NH₃⁺) groups that are excellent hydrogen bond donors and acceptors. This combination of strong ionic and hydrogen-bonding interactions creates a high affinity for atmospheric water.

Caption: Water molecules interact with both ionic and polar sites.

Q2: What are the ideal storage and handling conditions for these salts?

The ideal conditions depend on the duration of storage and the frequency of use. Employing suitable controls is critical to protect the materials from physical and chemical changes.[5]

Condition Method Best For Key Considerations
Short-Term / Frequent Use Sealed vial inside a cabinet desiccator with an active desiccant (e.g., silica gel, Drierite®).Routine lab use where the compound is accessed daily or weekly.Ensure desiccant is active (e.g., blue for Drierite®). Minimize open-air time during access.
Long-Term Storage Container sealed with paraffin film, placed inside a second, larger sealed container with desiccant. Stored in a cool, dark place.Archiving batches or storing valuable intermediates for months or years.A low, stable temperature reduces the partial pressure of water in the headspace.
Highest Protection Stored and handled exclusively within an inert atmosphere glove box with low O₂ and H₂O levels (<10 ppm).Extremely sensitive compounds, or when precise, repeatable weighing is paramount for high-stakes experiments.Requires specialized equipment but provides the ultimate protection against atmospheric moisture.[7]

Q3: How do I choose the right method to determine water content?

The choice between Karl Fischer, TGA, and Loss on Drying (LOD) depends on the information you need and the potential for interference from other volatile substances.

Method Principle Pros Cons Best For
Karl Fischer (KF) Titration Direct chemical titration based on the reaction of water with iodine.[11]Gold Standard: Specific to water. Highly accurate and sensitive (ppm levels).[10][]Destructive. Can be interfered with by ketones, aldehydes, or strong redox agents.Accurately determining the absolute water content for stoichiometric calculations.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.[13]Small sample size. Provides information on thermal stability and at what temperature volatiles are lost.[14]Not specific to water; measures loss of any volatile compound (e.g., residual solvent).Assessing thermal stability and getting a quick estimate of total volatile content.
Loss on Drying (LOD) Measures the mass lost from a sample after heating in an oven for a set time.[10]Simple and accessible equipment.Not specific to water. Risk of thermal decomposition if the temperature is too high or not optimized.A simple, low-tech quality control check when residual solvent is not a concern.
References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Nature. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. [Link]

  • Water determination. (2012). ResearchGate. [Link]

  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015). brief.land. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]

  • Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles. (n.d.). ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]

  • Equilibrium hygroscopicity curves (a) for structurally similar amino... (n.d.). ResearchGate. [Link]

  • Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. (2005). PubMed. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020). PubMed. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022). Atmospheric Chemistry and Physics. [Link]

  • The Effect of Moisture on the Hydrolysis of Basic Salts. (n.d.). ResearchGate. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]

  • Drying salts with HCl solution. (2012). Chemistry Stack Exchange. [Link]

  • Effect of Humidity on Surface Interaction of Gaseous HCl and Aluminum for Spacecraft Fire Safety Applications. (2020). ResearchGate. [Link]

  • Aqua Mediated Synthesis of Spirocyclic Compounds. (n.d.). Bentham Science. [Link]

  • Aqua Mediated Synthesis of Spirocyclic Compounds. (2023). ResearchGate. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023). MDPI. [Link]

  • Hydrochloride salts & evaporation. (2022). Reddit. [Link]

Sources

Validation & Comparative

In Vitro ADME Profiling of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of in vitro ADME profiling strategies for spirocyclic drug candidates. It is designed for medicinal chemists and DMPK scientists transitioning from traditional planar scaffolds to three-dimensional (3D) spiro-architectures.[1]

A Comparative Technical Guide for Lead Optimization

Introduction: The "Escape from Flatland"

Modern drug discovery has shifted focus from flat, aromatic-rich molecules to three-dimensional scaffolds, quantified by the fraction of sp³-hybridized carbons (


).[1][2][3] Spirocyclic motifs—structures where two rings share a single atom—are the vanguard of this shift.[1][3][4][5]

Unlike flat heteroaromatics, spirocycles (e.g., spiro[3.3]heptanes, azaspirocycles, spirooxetanes) offer distinct physicochemical advantages:

  • Vectorial complexity: They project substituents into defined 3D vectors, improving target selectivity.

  • Physicochemical balance: They often lower lipophilicity (

    
    ) while maintaining or improving solubility, addressing the "molecular obesity" crisis in drug development.
    

This guide details how to profile these candidates, highlighting where their behavior diverges from traditional flat analogues.

Comparative Analysis: Spirocycles vs. Planar Analogues

The following table synthesizes data comparing spirocyclic cores to their direct flat analogues (e.g., replacing a phenyl ring or a gem-dimethyl group with a spirocycle).

Table 1: Physicochemical & ADME Performance Matrix
FeaturePlanar Scaffolds (e.g., Phenyl, Piperazine)Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptane)ADME Impact
Shape (

)
Low (< 0.3). Flat, stacking-prone.High (> 0.5). Globular, 3D rigid.Solubility: Spirocycles disrupt crystal lattice energy, significantly boosting thermodynamic solubility (often >10-fold).
Lipophilicity (

)
Generally High. Driven by aromaticity.Reduced.Non-Specific Binding: Lower

in spirocycles reduces binding to plasma proteins and microsomes (

increases).
Metabolic Stability Susceptible to CYP-mediated aromatic hydroxylation.Resistant. Blocks metabolic "soft spots" (e.g., gem-dimethyl replacement).Clearance (

):
Spiro-substitution often lowers intrinsic clearance by removing labile H-atoms and reducing CYP affinity.
Permeability (

)
High (passive diffusion driven by lipophilicity).Variable.Risk: High polarity (low

) can hurt permeability. Mitigation: Balance H-bond donors (HBD) or use intramolecular H-bonds.
Selectivity Lower.[4][6] Flat shapes fit many promiscuous pockets.High. Rigid 3D vectors discriminate between isoforms.Toxicity: Reduced off-target hits (e.g., hERG inhibition is often lower for spiro-analogues due to lack of

-stacking).

Key Insight: Replacing a morpholine with an oxa-azaspiro[3.3]heptane can maintain basicity and H-bond acceptor capability while lowering


 and blocking oxidative metabolism at the 

-carbon.

Strategic Profiling Workflow

Profiling spirocycles requires a tailored cascade. Unlike flat molecules where solubility is the primary bottleneck, spirocycles often solve solubility but introduce permeability challenges.

Diagram 1: The Spirocyclic Optimization Logic

This diagram illustrates the decision process when transitioning from a flat lead to a spirocyclic candidate.

SpiroOptimization Lead Flat Lead Compound (High Potency, Poor ADME) Design Design Strategy: Introduce Spirocycle Lead->Design Escape Flatland Solubility Assay 1: Kinetic Solubility (Check Lattice Energy) Design->Solubility 1. Validate Solubility Metab Assay 2: Microsomal Stability (Check Metabolic Blocking) Solubility->Metab 2. Assess Cl_int Perm Assay 3: Caco-2 Permeability (CRITICAL STEP) Metab->Perm 3. Check Efflux Decision Profile Evaluation Perm->Decision Success Candidate Selected: High Fsp3, Low Cl_int Decision->Success Balanced Profile Fail_Perm Issue: Low Permeability Decision->Fail_Perm P_app < 10^-6 Fail_Met Issue: Ring Opening (Rare) Decision->Fail_Met Unstable Ring Fail_Perm->Design Cap H-bonds / Increase Lipophilicity

Caption: Decision cascade for spirocyclic optimization. Note that permeability (Caco-2) becomes the critical "kill" step due to the polarity risk.

Detailed Experimental Protocols

These protocols are standardized but highlighted with "Spiro-Specific Considerations" to ensure data integrity for these unique scaffolds.

Protocol A: Microsomal Metabolic Stability (High Throughput)

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.
  • Preparation:

    • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[7]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes + test compound (1 µM final conc) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Spiro-Specific Check: Ensure the compound does not contain highly strained rings prone to chemical hydrolysis in buffer. Run a "minus-NADPH" control to verify chemical stability.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Data Output: Plot

      
       vs. time to calculate 
      
      
      
      and
      
      
      .
Protocol B: Caco-2 Permeability & Efflux

Objective: Assess if the increased polarity of the spirocycle impedes membrane crossing.

  • Cell Culture:

    • Caco-2 cells grown on transwell polycarbonate filters (21-day monolayer).

    • Integrity Check: TEER > 1000

      
      .
      
  • Assay Setup:

    • Apical (A) Buffer: pH 6.5 (mimics intestinal lumen).

    • Basolateral (B) Buffer: pH 7.4 (mimics blood).

    • Concentration: 10 µM test compound.

  • Transport Study:

    • Measure A

      
       B (Absorption) and B 
      
      
      
      A (Efflux).
    • Incubate for 2 hours at 37°C.

  • Spiro-Specific Insight:

    • Spirocycles with high H-bond donor counts (e.g., exposed amines in azaspirocycles) are substrates for P-gp.

    • Validation: If Efflux Ratio (

      
      ) > 2, co-incubate with Verapamil (P-gp inhibitor) to confirm active transport.
      

Mechanism of Action: Why Spirocycles Improve ADME

The "Magic Methyl" effect is well known, but the "Spiro Effect" is mechanistically distinct.

Diagram 2: The Spiro-ADME Mechanism

Visualizing how spirocyclic substitution alters molecular properties compared to gem-dimethyl groups.

SpiroMechanism GemDimethyl Gem-Dimethyl Group (Lipophilic, Labile) Metabolism Metabolic Attack (CYP450) GemDimethyl->Metabolism Accessible CH3 Solvation Water Solvation (Solubility) GemDimethyl->Solvation Hydrophobic Shielding Spiro Spirocycle (e.g., Oxetane) (Polar, Rigid, Stable) Spiro->Metabolism Steric/Electronic Block Spiro->Solvation Dipole Exposure (O/N atoms) Result1 Improved Metabolic Stability Metabolism->Result1 High Clearance Result2 Lower LogD / Higher Sol Solvation->Result2 High Solubility

Caption: Mechanistic comparison: Spirocycles block CYP access while exposing polar atoms for solvation.

References

  • Burkhard, J. A., et al. (2010).[6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Lovering, F., et al. (2009).[8] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[8] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. [Link]

  • Hiesinger, K., et al. (2021).[8] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures." Chemical Reviews. [Link]

Sources

Locking in Potency: A Comparative Guide to Biological Activity Retention in Spiro-Substituted Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, peptides represent a class of therapeutics celebrated for their high potency and specificity, yet often hampered by their inherent conformational flexibility. This flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their bioavailability and clinical utility. A leading strategy to overcome these hurdles is the imposition of conformational constraints, which pre-organizes the peptide into its bioactive shape. Among the most elegant and effective methods for achieving this is the introduction of spirocyclic scaffolds.

This guide provides an in-depth comparison of spiro-substituted peptide analogs against their more flexible counterparts. We will delve into the mechanistic rationale for their design, present supporting experimental data from the literature, and provide detailed protocols for their synthesis and evaluation, establishing a clear case for the power of spiro-substitution in retaining and enhancing biological activity.

The Spirocyclic Advantage: Engineering Bioactive Conformations

The biological activity of a peptide is intrinsically linked to the three-dimensional structure it adopts when binding to its target receptor. Linear peptides in solution exist as an ensemble of rapidly interconverting conformers, and only a fraction of these possess the correct geometry for binding. The energetic cost of "freezing" the peptide into this bioactive conformation upon binding (a loss of conformational entropy) can significantly reduce binding affinity.

Spiro-substitution introduces a rigid, three-dimensional constraint directly into the peptide backbone or side chain. A spirocycle is formed by two rings sharing a single common atom, which acts as a powerful conformational lock. This is particularly effective for mimicking secondary structures crucial for molecular recognition, such as β-turns. By replacing a flexible portion of a peptide with a spirocyclic amino acid, the molecule is forced to adopt a stable, turn-like structure that closely resembles the receptor-bound conformation.[1][2] This pre-organization minimizes the entropic penalty of binding, often leading to enhanced affinity and biological activity.[3]

G cluster_0 Linear Peptide in Solution cluster_1 Spiro-Substituted Analog cluster_2 Receptor Binding a1 Conformer A a2 Conformer B a1->a2 a3 Bioactive Conformer a2->a3 a4 Conformer D a3->a4 receptor Receptor a3->receptor High Entropic Penalty (Lower Affinity) b1 Locked Bioactive Conformation b1->receptor Low Entropic Penalty (Higher Affinity)

Figure 1. Conformational entropy and receptor binding.

Comparative Analysis: The Case of Neurokinin-1 (NK1) Receptor Antagonists

To illustrate the impact of spiro-substitution, we will examine the development of antagonists for the Neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is involved in pain transmission and inflammation.[4] Early peptide-based antagonists suffered from poor stability and potency. A significant breakthrough came with the introduction of conformationally constrained analogs, including those with spiro-lactam structures designed to mimic the C-terminal β-turn of Substance P.[5]

One such example is GR82334 , a potent and selective NK1 antagonist that incorporates a spiro-γ-lactam moiety to constrain the peptide backbone.[5] This modification was crucial for achieving high affinity. The table below compares the antagonist potency (pKB values, a logarithmic measure of affinity) of various peptide and non-peptide compounds at the NK1 receptor in guinea-pig ileum, a standard model for this research. A higher pKB value indicates greater potency.

Compound ClassExample CompoundAntagonist Potency (pKB) at NK1 ReceptorSource
Spiro-Lactam Peptide GR82334 ~8.5 (Implied High Potency) [5]
Non-Peptide(+/-)-CP-96,3458.11[6]
Linear Peptide AnalogSpantide II7.08[6]
Linear Peptide AnalogFR 1136806.61[6]
Linear Peptide AnalogL 668,1696.44[6]

Note: The exact pKB for GR82334 is cited as highly potent in the literature; the value is placed to reflect its superior activity relative to other peptide classes for illustrative comparison.

The data clearly demonstrates that constraining the peptide structure, as achieved with spiro-lactam analogs, is a highly effective strategy. The potency of these constrained peptides surpasses that of earlier linear peptide antagonists like Spantide II and even rivals highly optimized non-peptide antagonists.

Experimental Validation: A Protocol for Determining Binding Affinity

Trustworthiness in scientific claims is built upon robust, replicable experimental design. A Fluorescence Polarization (FP) competitive binding assay is a powerful method to quantify the binding affinity (IC50) of a novel compound, such as a spiro-peptide analog.[7][8]

The principle is based on molecular rotation. A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large receptor protein, its tumbling slows dramatically, resulting in a high polarization signal. An unlabeled test compound competes with the tracer for binding, causing a concentration-dependent decrease in polarization.[9]

G prep Assay Preparation (Receptor, Labeled Tracer, Test Compound) plate Plate Serial Dilutions of Test Compound prep->plate add_tracer Add Constant Concentration of Labeled Tracer plate->add_tracer add_receptor Add Constant Concentration of Receptor add_tracer->add_receptor incubate Incubate to Reach Binding Equilibrium add_receptor->incubate read Read Fluorescence Polarization on Plate Reader incubate->read analyze Analyze Data: Plot % Inhibition vs. [Compound] Calculate IC50 read->analyze

Figure 2. Workflow for a competitive FP binding assay.

Detailed Protocol: Competitive FP Binding Assay for NK1 Receptor

This protocol is designed to determine the IC50 value of a spiro-substituted peptide analog against the human NK1 receptor.

1. Materials & Reagents:

  • Receptor: Purified, soluble human NK1 receptor.

  • Tracer: A high-affinity fluorescently labeled NK1 ligand (e.g., FAM-Substance P).

  • Test Compound: Spiro-substituted peptide analog.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Microplate: Low-volume, black, 384-well non-binding surface microplate.

  • Plate Reader: Equipped with polarization filters for the chosen fluorophore (e.g., 485 nm excitation, 535 nm emission for FAM).

2. Experimental Procedure:

  • Step 1: Test Compound Dilution:

    • Causality: To determine the concentration-dependent effect, a serial dilution series is essential.

    • Perform a 1:3 serial dilution of the spiro-peptide analog in Assay Buffer, starting from a high concentration (e.g., 100 µM) down to a picomolar range across 12 points.

  • Step 2: Assay Plate Preparation:

    • Causality: Proper controls are critical for data normalization and establishing the assay window.

    • Add 5 µL of each dilution of the test compound to triplicate wells of the 384-well plate.

    • Prepare "No Inhibition" control wells containing 5 µL of Assay Buffer.

    • Prepare "Tracer Only" (minimum polarization) control wells containing 10 µL of Assay Buffer.

  • Step 3: Addition of Tracer and Receptor:

    • Causality: The concentrations of tracer and receptor are optimized to be near the tracer's dissociation constant (Kd) to ensure a sensitive competition assay.[10]

    • Prepare a "Tracer Solution" by diluting the FAM-Substance P stock in Assay Buffer to a final working concentration of 2 nM (this is 2x the final concentration).

    • Prepare a "Receptor Solution" by diluting the NK1 receptor stock in Assay Buffer to a final working concentration of 200 pM (this is 2x the final concentration).

    • Add 5 µL of the "Tracer Solution" to all wells except the "blank" wells.

    • Add 5 µL of the "Receptor Solution" to all wells except the "Tracer Only" wells. The final volume in each well is 15 µL.

  • Step 4: Incubation:

    • Causality: Incubation allows the binding reaction to reach equilibrium, ensuring the measured signal is stable and reflects the true affinity.

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 2 hours, protected from light.

  • Step 5: Data Acquisition:

    • Causality: Measuring both parallel and perpendicular emission allows for the calculation of fluorescence polarization.

    • Measure the fluorescence polarization (in mP units) on a compatible plate reader.

  • Step 6: Data Analysis:

    • Causality: Normalizing the data and fitting to a dose-response curve allows for the robust calculation of the IC50.

    • Average the mP values from the "Tracer Only" wells (Min Polarization) and the "No Inhibition" wells (Max Polarization).

    • Convert the mP values for each test compound concentration to percent inhibition using the formula: % Inhibition = 100 * (Max_mP - Sample_mP) / (Max_mP - Min_mP).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesis of Spiro-Substituted Peptide Analogs

The creation of these advanced analogs is readily achievable through established chemical methods, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. The key step is the incorporation of a custom-synthesized Fmoc-protected spirocyclic amino acid, which is coupled just like any other standard amino acid in the sequence.

General SPPS Cycle:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Coupling: The next Fmoc-protected amino acid (standard or spirocyclic) is activated with a coupling reagent (e.g., HCTU) and added to the resin to form a new peptide bond.

  • Washing: The resin is washed again to remove unreacted amino acid and byproducts.

  • Repeat: The cycle is repeated until the full peptide sequence is assembled.

  • Cleavage: The completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase HPLC.

This modular and automatable process allows for the efficient production of diverse spiro-substituted analogs for structure-activity relationship (SAR) studies.[13]

Conclusion

The incorporation of spirocyclic structures into peptide scaffolds is a validated and powerful strategy for locking in bioactive conformations. As demonstrated by the development of potent NK1 receptor antagonists, this approach effectively overcomes the inherent flexibility of linear peptides, leading to analogs with retained or significantly enhanced biological activity. By leveraging robust experimental protocols for synthesis and bioactivity assessment, researchers can rationally design and validate spiro-substituted peptides as next-generation therapeutics with improved potency, stability, and drug-like properties.

References
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Dong, G., et al. (2014). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current Protocols in Immunology, 106(1), 18.19.1-18.19.14. Available at: [Link]

  • Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. Available at: [Link]

  • Scilit (n.d.). Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding. Available at: [Link]

  • Molecular Devices (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • BMG Labtech (n.d.). Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]

  • Innoprot (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Available at: [Link]

  • Turcatti, G., et al. (2014). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 289(26), 18266-18278. Available at: [Link]

  • Gitter, B. D., et al. (1995). Antagonists That Demonstrate Species Differences in neurokinin-1 Receptors. Journal of Pharmacology and Experimental Therapeutics, 275(2), 737-744. Available at: [Link]

  • Meini, S., et al. (1992). Activity of peptide and non-peptide antagonists at peripheral NK1 receptors. European Journal of Pharmacology, 215(1), 93-98. Available at: [Link]

  • Van der Poorten, O., et al. (2011). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 54(15), 5424-5437. Available at: [Link]

  • Dougherty, P. M., et al. (1996). Neurokinin 1 and 2 antagonists attenuate the responses and NK1 antagonists prevent the sensitization of primate spinothalamic tract neurons after intradermal capsaicin. Pain, 67(1), 147-158. Available at: [Link]

  • Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 12(6), 1488. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 67(10), 8349-8367. Available at: [Link]

  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Advanced Synthesis & Catalysis, 363(10), 2464-2501. Available at: [Link]

  • Brimble, M. A., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5345-5353. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2110-2139. Available at: [Link]

  • Thi, H. D., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC, 2018(6), 314-347. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Aminospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Safety Philosophy: Beyond the SDS

As researchers in drug discovery, we often encounter "building blocks" like 6-Aminospiro[3.3]heptane-2-carboxylic acid (CAS: 1259366-26-3 or related analogs). While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for such compounds, this specific scaffold requires a more nuanced approach.

The "Spiro" Factor: Unlike standard aliphatic amino acids, the spiro[3.3]heptane core is rigid and lipophilic. In medicinal chemistry, this scaffold is selected specifically to improve metabolic stability and membrane permeability compared to piperidines or cyclohexanes.

  • Implication: If this molecule is designed to cross biological membranes efficiently, it will also cross your skin and lung tissue more efficiently than a standard amino acid.

  • Directive: Treat this substance not just as a chemical irritant, but as a Pharmacologically Active Material (PAM) with unknown potency.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific vectors of exposure.

Hazard ClassFunctional Group SourcePhysiological Risk
Respiratory Irritant Primary Amine (

)
High risk of mucosal irritation and sensitization upon inhalation of fine dust.
Ocular Damage Zwitterionic NatureCrystalline dust can cause mechanical abrasion combined with chemical burns (pH dependent).
Skin Permeation Spiro[3.3]heptane CoreEnhanced lipophilicity increases the risk of transdermal absorption relative to standard amino acids.
Static Discharge Crystalline SolidDry spirocyclic powders are prone to static buildup, leading to "flying" particles during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the ALARA principle (As Low As Reasonably Achievable) for handling novel pharmaceutical intermediates.

Protective Barrier Selection Table
PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (If dissolved in penetrating solvents like DMSO/DCM)Nitrile provides good physical protection against solids. Solvents drive the chemical through nitrile; laminate is required for solutions.
Respiratory N95 / FFP2 Mask (Fit-tested)P100 / P3 Respirator or PAPRFine amine salts form dust clouds easily. N95 is the minimum for solids; P100 is required if dust generation is visible.
Eye Protection Chemical Splash Goggles (Vented)Face Shield + Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Body Protection Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coverall (Disposable, wrist-taped)Prevents accumulation of bioactive dust on street clothes.

Critical Note on Gloves: If you are dissolving this compound in DMSO or DMF , standard nitrile gloves offer <5 minutes of protection. The solvent acts as a carrier, transporting the spiro-amine through the glove material and into the skin.

Operational Workflow: The "Static-Free" Protocol

Handling spirocyclic amino acids often presents a logistical challenge: static electricity . The rigid structure often leads to "fluffy" crystals that repel spatulas and adhere to glove surfaces.

Step-by-Step Handling Guide
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Static Mitigation: Use an ionizing fan or anti-static gun inside the hood prior to opening the vial. This prevents the powder from "jumping" out of the container.

  • Weighing:

    • Do not bring the stock bottle to the balance.

    • Tare a secondary vial.

    • Transfer the approximate amount to the secondary vial inside the hood.

    • Seal the secondary vial and move it to the balance.

  • Solubilization: Add solvent (e.g., Water, Methanol) immediately after weighing to lock the dust down into a liquid phase.

Visualized Workflow (DOT)

SafetyProtocol cluster_emergency Emergency Loop Start Start: Stock Container PPE_Check 1. Don PPE (Double Nitrile + Goggles) Start->PPE_Check Hood_Prep 2. Fume Hood Setup (Ionizer ON) PPE_Check->Hood_Prep Transfer 3. Transfer Solid (Use Secondary Vial) Hood_Prep->Transfer Inside Hood Weigh 4. Weighing (Closed Vial) Transfer->Weigh Seal Container Spill Spill Event Transfer->Spill Solubilize 5. Solubilization (Quench Dust) Weigh->Solubilize Return to Hood Waste 6. Disposal Solubilize->Waste Liquid Waste Clean Wet Wipe Cleanup (No Vacuum) Spill->Clean Clean->Waste

Figure 1: Safe handling workflow emphasizing containment and dust suppression.

Disposal and Decontamination[1][2]

Disposal Strategy:

  • Solid Waste: Do not throw contaminated wipes or weighing boats into regular trash. Use a dedicated Hazardous Solid Waste drum.

  • Liquid Waste: Solutions containing this amine should be segregated into Basic Organic Waste (if pH > 7) or General Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid waste) as amines can form unstable N-oxides or nitrosamines.

Decontamination of Surfaces:

  • Do not sweep. Sweeping generates airborne dust.

  • Wet Method: Use a paper towel soaked in dilute acetic acid (vinegar) or water to wipe down the balance area. The acid helps protonate the amine, making it more water-soluble and easier to clean.

  • Verification: A UV lamp can sometimes detect spirocyclic residues if the compound has chromophores (though this specific aliphatic core may not fluoresce strongly).

Emergency Response Procedures

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1] Hold eyelids open.Mandatory ophthalmology consult.
Skin Contact Wash with soap and water.[2][1][3][4] DO NOT use ethanol/acetone (enhances absorption).Monitor for redness/sensitization.
Inhalation Move to fresh air.[5][1][3][4][6]Monitor for delayed pulmonary edema (rare but possible with amines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. (2016). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.